molecular formula C10H21NO2Si B2653171 (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one CAS No. 130403-91-7

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one

Cat. No.: B2653171
CAS No.: 130403-91-7
M. Wt: 215.368
InChI Key: QEJCHYKXNFQQSM-QMMMGPOBSA-N
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Description

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one (CAS 130403-91-7) is a chiral pyrrolidinone derivative where the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. This compound serves as a crucial synthetic intermediate and chiral building block in organic synthesis and medicinal chemistry research. With a molecular formula of C10H21NO2Si and a molecular weight of 215.37 g/mol, this scaffold is particularly valued for its role in the synthesis of complex molecules targeting the central nervous system. Its primary research application is in the construction of bitopic ligands for dopamine receptors, specifically for developing selective ligands for the dopamine D3 receptor (D3R) over the dopamine D2 receptor (D2R). The TBS-protected (S)-3-hydroxypyrrolidin-2-one serves as a key intermediate in the synthesis of Fallypride-based analogs, which are investigated for their potential in Positron Emission Tomography (PET) imaging of neurological disorders and for the treatment of conditions like schizophrenia and Parkinson's disease. The tert-butyldimethylsilyl group is strategically used to stabilize the hydroxyl functionality during multi-step syntheses, as it provides robust protection against nucleophilic, oxidative, and mildly acidic/basic conditions, thereby preserving the stereochemical integrity of the chiral center throughout subsequent reactions. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions; it may cause skin and eye irritation. Store sealed in a dry environment at 2-8°C under an inert atmosphere.

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCHYKXNFQQSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one with a tert-butyldimethylsilyl group. This can be achieved through the reaction of pyrrolidin-2-one with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used to substitute the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Chiral Pharmaceuticals

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one serves as a chiral auxiliary in the synthesis of various pharmaceuticals. Its ability to enhance enantioselectivity during reactions makes it valuable for producing optically active compounds. For instance, it has been utilized in the synthesis of β-amino acids and other biologically relevant molecules through asymmetric transformations .

2. Intermediate in Drug Development

This compound acts as an intermediate in the synthesis of complex molecules used in drug development. Its role in synthesizing marine metabolites and other biologically active substances highlights its importance in pharmacology .

Synthetic Organic Chemistry Applications

1. Catalysis

The compound has been employed as a catalyst or catalyst precursor in various organic reactions, particularly those involving reductions and substitutions where high enantioselectivity is required. For example, it has been used effectively in oxazaborolidine-catalyzed reductions, which are crucial for synthesizing chiral alcohols and amines .

2. Building Block for Complex Molecules

Due to its structural features, (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is used as a building block for constructing more complex molecular architectures. Its versatility allows chemists to modify it further to create derivatives that can be tailored for specific biological activities .

Case Studies

Study Application Findings
Study on Chiral SynthesisUtilization as a chiral auxiliaryDemonstrated enhanced enantioselectivity in the synthesis of β-amino acids .
Marine Metabolite SynthesisIntermediate for biologically active compoundsSuccessfully synthesized ent-chromazonarol using this compound as a key intermediate .
Oxazaborolidine-Catalyzed ReactionsCatalytic roleAchieved high enantiomeric excess (ee) in the reduction of α-silyloxy ketones, showcasing its effectiveness as a catalyst precursor .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one involves its reactivity as a protected hydroxyl group. The TBDMS group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
  • Structure : The TBS group is attached to a hydroxymethyl substituent at the 5-position of the pyrrolidin-2-one ring.
  • Synthesis : Synthesized via GP3 reaction with 85% yield, forming a colorless oil (m.p. 62°C) .
  • Key Difference: The TBS group is on a hydroxymethyl side chain rather than directly on the pyrrolidinone ring, altering steric and electronic properties.
4-((tert-Butyldimethylsilyl)oxy)-1-tosylpyrrolidin-2-one
  • Structure : TBS-protected hydroxyl group at the 4-position, with a tosyl group at N1.
  • Synthesis : Prepared via GP3 reaction (77% yield) as a colorless oil (m.p. 125°C) .
  • Key Difference : The tosyl group introduces sulfonamide functionality, enhancing electrophilicity for nucleophilic substitution reactions.

Pyridine-Containing Pyrrolidinone Derivatives

Several pyridine-pyrrolidinone hybrids are structurally analogous, though they incorporate aromatic pyridine rings:

  • Example 1: 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Structure: Pyrrolidinone ring linked to a pyridine moiety via a methyl spacer. Molecular Weight: 415.04 g/mol . Application: Likely used in catalysis or as a ligand due to the pyridine-TBS combination .
  • Example 2: tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Structure: Pyrrolidine (non-oxidized) with a tert-butyl carbamate and pyridine substituents. Molecular Weight: 292.37 g/mol . Key Difference: Lack of the pyrrolidin-2-one ketone reduces hydrogen-bonding capacity compared to the target compound .

Protecting Group Variations

(S)-5-((Trityloxy)methyl)pyrrolidin-2-one
  • Structure : Trityl (triphenylmethyl) group instead of TBS.
  • Molecular Weight : 357.44 g/mol .
  • Key Difference : The trityl group offers bulkier protection but is less stable under acidic conditions compared to TBS .

Data Tables

Table 2: Pyridine-Pyrrolidinone Hybrids

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Application Clues Reference
4-((3-((TBS)oxy)methyl)pyrrolidin-1-yl)methyl-2-chloro-3-(dimethoxymethyl)pyridine C20H35ClN2O3Si 415.04 1186311-19-2 Catalysis/ligand synthesis
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate C16H24N2O3 292.37 1228665-86-8 Intermediate in drug design

Biological Activity

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one, a compound with the CAS number 130403-91-7, is a silyl ether derivative of pyrrolidinone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of bioactive molecules and its role in various therapeutic applications.

The molecular formula of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is C₁₀H₂₁NO₂Si, with a molecular weight of 215.37 g/mol. It is characterized by the presence of a pyrrolidinone ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the reaction of (S)-3-hydroxypyrrolidin-2-one with TBDMS chloride in the presence of a base such as imidazole or triethylamine. The reaction conditions can vary, but commonly involve anhydrous solvents like dichloromethane under inert atmosphere to prevent moisture interference.

Example Reaction:

 S 3 hydroxypyrrolidin 2 one+TBDMS ClBase S 3 tert butyldimethylsilyl oxy pyrrolidin 2 one\text{ S 3 hydroxypyrrolidin 2 one}+\text{TBDMS Cl}\xrightarrow{\text{Base}}\text{ S 3 tert butyldimethylsilyl oxy pyrrolidin 2 one}

Research indicates that compounds similar to (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one may interact with various biological targets, including amino acid transporters and kinases. For instance, studies have shown that derivatives can inhibit ASCT2, a sodium-dependent neutral amino acid transporter, which plays a crucial role in amino acid homeostasis and is implicated in cancer metabolism .

Case Studies

  • Inhibition of ASCT2 :
    • A study demonstrated that certain silyl derivatives exhibit significant inhibitory activity against ASCT2, leading to reduced intracellular glutamine levels and tumor size in vivo models .
    • Table 1 summarizes the inhibitory potency against ASCT2 for several compounds:
    Compound NameDocking ScoreExperimental Ki (µM)
    Lc-BPE-6.620.86 ± 0.11
    Dc-BPE-6.01NA
    Dt-BPE-5.71NA
  • Cell Proliferation Assays :
    • In vitro studies have shown that derivatives of pyrrolidinones can inhibit cell viability in various cancer cell lines, including MCF-7 and MDA-MB-231, indicating their potential use as anticancer agents .

Toxicological Profile

Preliminary toxicological assessments indicate that (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one has moderate toxicity profiles characterized by hazard statements such as H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) . Further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for preparing (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one?

The synthesis typically involves silylation of a hydroxyl-containing pyrrolidinone precursor. For example, a tert-butyldimethylsilyl (TBS) group can be introduced using TBSCl in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. A related method involves the reduction of a methyl ester intermediate with diisobutylaluminum hydride (DiBAl-H) at low temperatures (−78°C to −40°C), followed by quenching and purification via column chromatography to achieve high yields (e.g., 92% in a similar silyl-protected alcohol synthesis) . Key steps include:

  • Protecting group strategy to stabilize reactive intermediates.
  • Strict temperature control to prevent side reactions.
  • Purification using silica gel chromatography or recrystallization .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

Chiral resolution or enantioselective synthesis is critical. For instance, starting from enantiomerically pure precursors (e.g., (R)- or (S)-configured alcohols) ensures retention of stereochemistry. Reaction conditions such as low temperatures and sterically hindered bases minimize racemization. In one example, the use of (R)-configured methyl esters followed by stereospecific reduction preserved the desired (S)-configuration in the final product .

Q. What spectroscopic methods are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the structure, with characteristic shifts for the TBS group (e.g., tert-butyl protons at ~0.9 ppm and Si-CH3_3 at ~0.1 ppm) and pyrrolidinone carbonyl (~175 ppm) .
  • IR Spectroscopy : Peaks at ~1680–1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (Si-C) validate functional groups .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Reaction Optimization : Slow addition of reagents (e.g., DiBAl-H) and precise temperature control (−78°C) minimize over-reduction or decomposition .
  • Purification Techniques : Gradient elution in column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity .
  • Catalytic Methods : Use of DMAP or Lewis acids (e.g., ZnCl2_2) accelerates silylation kinetics .

Q. How can conflicting NMR data be resolved for silyl-protected pyrrolidinones?

  • Deuterated Solvents : Use of CDCl3_3 or DMSO-d6_6 eliminates solvent interference.
  • 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations, especially for overlapping signals near the pyrrolidinone ring .
  • Variable Temperature NMR : Resolves dynamic effects caused by hindered rotation around the silyl ether bond .

Q. What challenges arise in removing the TBS group without degrading the pyrrolidinone core?

  • Deprotection Conditions : Tetrabutylammonium fluoride (TBAF) in THF is standard, but excess fluoride can hydrolyze the lactam ring. Controlled stoichiometry (1.1–1.3 equiv. TBAF) and short reaction times (~30 min) mitigate this .
  • Alternative Methods : Use of HF-pyridine or acetic acid/water mixtures provides milder deprotection pathways .

Q. How does the TBS group influence reactivity in derivatization reactions?

  • Steric Effects : The bulky TBS group hinders nucleophilic attack at the adjacent oxygen, directing reactions to less hindered sites (e.g., carbonyl or nitrogen positions) .
  • Electron-Withdrawing Effects : The silyl ether slightly polarizes the pyrrolidinone ring, enhancing electrophilic substitution at the α-position .

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